molecular formula C19H19N3O4S2 B2474391 3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 496027-83-9

3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2474391
CAS No.: 496027-83-9
M. Wt: 417.5
InChI Key: CXHVPBGOYNWKBJ-UHFFFAOYSA-N
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Description

3-Allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-Allyl group: Enhances lipophilicity and may influence binding interactions .
  • 5-(2-Furyl) substituent: A heteroaromatic moiety contributing to π-π stacking and electronic effects .
  • 2-{[2-(4-Morpholinyl)-2-oxoethyl]thio} side chain: Introduces a sulfur-linked morpholine ring, which may modulate solubility and receptor affinity .

Properties

IUPAC Name

5-(furan-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-2-5-22-18(24)16-13(14-4-3-8-26-14)11-27-17(16)20-19(22)28-12-15(23)21-6-9-25-10-7-21/h2-4,8,11H,1,5-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHVPBGOYNWKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Flexibility : The 2-position is highly variable, accommodating groups like mercapto, benzylsulfanyl, and morpholinyl-oxoethylthio. These modifications influence solubility and bioactivity .
  • Synthetic Efficiency: Analogous compounds (e.g., 3-allyl-5-(2-furyl)-2-mercapto derivative) achieve >95% yields, suggesting robust synthetic routes for the thieno[2,3-d]pyrimidin-4(3H)-one scaffold .
  • Thermal Stability: Melting points for related pyrimidinones range from 218–243°C, indicating high crystallinity and stability .

Anticancer Activity:

  • 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5a): Demonstrates cytotoxic activity against melanoma cell line MDA-MB-435 (growth inhibition = −31.02%) .
  • 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Fluorophenyl and benzylsulfanyl groups may enhance DNA intercalation or kinase inhibition, though specific data are unavailable .

Comparative Insights:

  • Morpholinyl vs. Benzylamino Groups: Morpholinyl side chains (as in the target compound) are associated with improved pharmacokinetics (e.g., blood-brain barrier penetration) compared to benzylamino groups .
  • Role of Furyl Substituents : The 5-(2-furyl) group in the target compound may enhance binding to aromatic residues in enzyme active sites, similar to fluorophenyl moieties in related analogs .

Functional Group Impact on Activity

  • Thioether Linkages (e.g., morpholinyl-oxoethylthio) : Improve metabolic stability compared to mercapto groups, which are prone to oxidation .
  • Heteroaromatic Substituents (e.g., furyl, thiazolyl) : Contribute to π-stacking interactions critical for target binding .

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